molecular formula C5H11O4S2- B1240864 (S)-2-hydroxypropyl-CoM(1-)

(S)-2-hydroxypropyl-CoM(1-)

Cat. No.: B1240864
M. Wt: 199.3 g/mol
InChI Key: QWNJCCLFGYAGRK-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxypropyl-CoM(1−) is a chiral organosulfur compound critical in microbial epoxyalkane metabolism. It serves as a substrate for 2-hydroxypropyl-CoM lyase (EC 4.4.1.23), a zinc-dependent enzyme in Xanthobacter sp. strain Py2. This enzyme facilitates the reversible cleavage of (S)-2-hydroxypropyl-CoM(1−) into (S)-1,2-epoxypropane (propylene oxide) and coenzyme M (HS-CoM) . The compound is part of a four-component enzymatic system responsible for carboxylating short-chain epoxyalkanes (C2–C6), enabling their assimilation into central metabolic pathways .

Properties

Molecular Formula

C5H11O4S2-

Molecular Weight

199.3 g/mol

IUPAC Name

2-[(2S)-2-hydroxypropyl]sulfanylethanesulfonate

InChI

InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/p-1/t5-/m0/s1

InChI Key

QWNJCCLFGYAGRK-YFKPBYRVSA-M

Isomeric SMILES

C[C@@H](CSCCS(=O)(=O)[O-])O

Canonical SMILES

CC(CSCCS(=O)(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

(R)-2-hydroxypropyl-CoM(1−)

(S)-2-hydroxypropyl-CoM(1−) and its enantiomer, (R)-2-hydroxypropyl-CoM(1−), are structurally identical except for their stereochemistry. Both are processed by 2-hydroxypropyl-CoM lyase (EC 4.4.1.23), which exhibits broad substrate specificity for both enantiomers . However, downstream dehydrogenases in the system show strict stereoselectivity:

  • Component III (EC 1.1.1.268) : Oxidizes only (R)-2-hydroxypropyl-CoM(1−).
  • Component IV (EC 1.1.1.269) : Specific to (S)-2-hydroxypropyl-CoM(1−) .
    This dichotomy ensures enantiomer-specific regulation during epoxyalkane catabolism.

Coenzyme M (HS-CoM)

HS-CoM (2-mercaptoethanesulfonate) is a ubiquitous cofactor in methanogenesis and epoxyalkane metabolism. Unlike (S)-2-hydroxypropyl-CoM(1−), HS-CoM lacks a hydroxypropyl group and functions as a thiol nucleophile in lyase reactions. While EC 4.4.1.23 primarily uses HS-CoM, it can substitute 2-sulfanylethanol (a structural analog) with reduced efficiency .

Other Hydroxyalkyl-CoM Derivatives

The enzymatic system accommodates hydroxyalkyl-CoM derivatives derived from C2–C6 epoxyalkanes. For example:

  • 2-hydroxyethyl-CoM : Formed from epoxyethane (C2).
  • 2-hydroxybutyl-CoM : Derived from 1,2-epoxybutane (C4).
    These analogs share a conserved thioether linkage but differ in alkyl chain length, affecting substrate binding kinetics and reaction thermodynamics .

Data Table: Comparative Properties of Key Compounds

Compound Structure Enzyme Interaction Role in Pathway
(S)-2-hydroxypropyl-CoM(1−) (S)-CH₃CH(OH)CH₂-S-CoM Substrate for EC 4.4.1.23; oxidized by EC 1.1.1.269 Epoxypropane carboxylation
(R)-2-hydroxypropyl-CoM(1−) (R)-CH₃CH(OH)CH₂-S-CoM Substrate for EC 4.4.1.23; oxidized by EC 1.1.1.268 Epoxypropane carboxylation
HS-CoM HS-CH₂CH₂SO₃⁻ Product of EC 4.4.1.23; thiol cofactor Nucleophile in lyase reaction
2-sulfanylethanol HOCH₂CH₂SH Alternative nucleophile for EC 4.4.1.23 Non-native thiol substitute

Research Findings

Enzymatic Flexibility : EC 4.4.1.23’s ability to process both enantiomers and multiple hydroxyalkyl-CoM derivatives highlights evolutionary adaptation to diverse epoxyalkane substrates .

Zinc Cofactor Requirement : Zinc stabilizes the lyase’s active site, facilitating thioether bond cleavage. Mutagenesis studies confirm zinc’s role in catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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